molecular formula C19H17Cl2NO2 B11311049 2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol

2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol

Cat. No.: B11311049
M. Wt: 362.2 g/mol
InChI Key: ASLRYPGIFKSHGM-UHFFFAOYSA-N
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Description

2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol typically involves multiple steps. One common route starts with the preparation of 5-(2,5-dichlorophenyl)furan-2-carboxylic acid, which is then converted to its corresponding methyl ester. This ester undergoes a series of reactions, including reduction and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dichlorophenyl)-2-furoic acid: Shares the furan ring and dichlorophenyl group but lacks

Properties

Molecular Formula

C19H17Cl2NO2

Molecular Weight

362.2 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]-1-phenylethanol

InChI

InChI=1S/C19H17Cl2NO2/c20-14-6-8-17(21)16(10-14)19-9-7-15(24-19)11-22-12-18(23)13-4-2-1-3-5-13/h1-10,18,22-23H,11-12H2

InChI Key

ASLRYPGIFKSHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)O

Origin of Product

United States

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